

Cross-Species Metabolic Pathways of Traxoprodil Mesylate: A Comparative Analysis

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Compound of Interest		
Compound Name:	Traxoprodil Mesylate	
Cat. No.:	B1243784	Get Quote

A detailed examination of the biotransformation of the NMDA receptor antagonist, **Traxoprodil mesylate**, reveals significant species-dependent variations in its metabolic fate. This guide provides a comparative overview of the metabolic pathways in humans, dogs, and rats, supported by experimental data and detailed methodologies for researchers in drug development and pharmacology.

Traxoprodil mesylate, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor containing the NR2B subunit, has been investigated for its therapeutic potential in various neurological conditions. Understanding its metabolism across different species is crucial for the extrapolation of preclinical safety and efficacy data to humans. The primary routes of metabolism for Traxoprodil involve Phase I oxidation reactions, including hydroxylation and methylation, followed by Phase II conjugation reactions, primarily glucuronidation and sulfation. However, the predominant pathways and the resulting metabolite profiles exhibit notable differences between humans, dogs, and rats.

Quantitative Comparison of Traxoprodil Mesylate Metabolism

The following table summarizes the key metabolic pathways and the extent of metabolism of **Traxoprodil mesylate** in different species. The data highlights the significant role of the cytochrome P450 (CYP) 2D6 enzyme in human metabolism, leading to distinct profiles in extensive metabolizers (EMs) versus poor metabolizers (PMs).



Species/Phenotype	Major Metabolic Pathways	Percentage of Unchanged Drug Excreted	Major Circulating Metabolites
Human (CYP2D6 EM)	Hydroxylation at the 3- position of the hydroxyphenyl ring, followed by methylation and conjugation.[1]	~7%[1]	Glucuronide and sulfate conjugates of O-methyl catechol metabolite.
Human (CYP2D6 PM)	Direct conjugation with glucuronic or sulfuric acid.[1]	~50%[1]	Traxoprodil glucuronide.
Dog	Hydroxylation at the 3- position of the phenol ring, followed by methylation and subsequent conjugation.[2]	8% - 15%	Glucuronide and sulfate conjugates of O-methyl catechol metabolite.
Rat	Oxidation at the 4'- position of the phenylpiperidinol moiety, followed by further oxidation and Phase II conjugation.	8% - 15%	Traxoprodil glucuronide conjugate.

Metabolic Pathway Diagrams

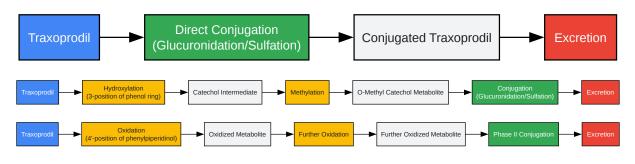
The following diagrams illustrate the species-specific metabolic pathways of **Traxoprodil mesylate**.

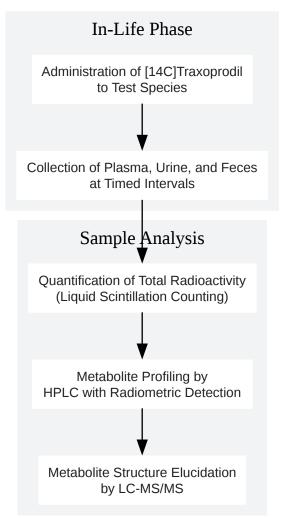


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Human (CYP2D6 Extensive Metabolizer) Metabolic Pathway





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References

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- 2. Metabolism, distribution and excretion of a selective N-methyl-D-aspartate receptor antagonist, traxoprodil, in rats and dogs PubMed [pubmed.ncbi.nlm.nih.gov]
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